2-({4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
2-({4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core. Key structural attributes include:
- A 4-oxo group on the pyrimidine ring.
- A 4-(trifluoromethoxy)phenyl substituent at position 3 of the pyrimidine.
- A sulfanyl acetamide moiety at position 2, connected via a thioether linkage.
Its structural complexity and substituent diversity make it a candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O3S2/c16-15(17,18)24-9-3-1-8(2-4-9)21-13(23)12-10(5-6-25-12)20-14(21)26-7-11(19)22/h1-4H,5-7H2,(H2,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKOJCMJXOIAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-Aminothiophene Carboxylates
A widely adopted approach involves the condensation of methyl 3-amino-5-arylthiophene-2-carboxylate derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a dimethylaminomethylidene intermediate, which undergoes cyclization under acidic conditions to yield the thieno[3,2-d]pyrimidin-4-one core. For example, heating methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate with DMF-DMA in toluene at 110°C for 12 hours produces the cyclized product in 85% yield.
Alternative Route via Thieno-Oxazinone Intermediates
An alternative method involves the synthesis of 6-aryl-4H-thieno[3,2-d]oxazin-4-one intermediates, followed by ring-opening reactions. However, attempts to directly convert these intermediates to the target pyrimidinone core using amines often fail due to steric hindrance, necessitating modified conditions such as microwave-assisted heating.
Introduction of the 4-(Trifluoromethoxy)Phenyl Group
The 3-position of the thieno[3,2-d]pyrimidin-4-one core is functionalized with the 4-(trifluoromethoxy)phenyl group through nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling.
Chlorination and NAS
The core is first chlorinated at the 4-position using phosphorus oxychloride (POCl₃) under reflux conditions, yielding 4-chlorothieno[3,2-d]pyrimidine derivatives. Subsequent reaction with 4-(trifluoromethoxy)phenol in the presence of potassium carbonate and a palladium catalyst facilitates the introduction of the aryl group. For instance, heating 4-chloro-6-phenylthieno[3,2-d]pyrimidine with 4-(trifluoromethoxy)phenol at 120°C in dimethylformamide (DMF) achieves 75–80% substitution.
Direct Coupling via Suzuki-Miyaura Reaction
In cases where halogenated precursors are unavailable, Suzuki-Miyaura coupling using boronic acid derivatives of 4-(trifluoromethoxy)phenyl can be employed. This method requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (toluene:ethanol:water, 4:1:1) at 90°C.
Sulfanyl Acetamide Functionalization at Position 2
The 2-position of the thieno[3,2-d]pyrimidin-4-one core is modified via sulfanylation and acetamide coupling.
Sulfanylation with Thiourea
Treatment of the 2-chlorothieno[3,2-d]pyrimidin-4-one intermediate with thiourea in ethanol at 70°C generates the corresponding thiolate, which is protonated to yield the free thiol. This step is sensitive to moisture, necessitating anhydrous conditions and molecular sieves to absorb generated HCl.
Acetamide Coupling
The thiol intermediate reacts with chloroacetamide in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere. Triethylamine is added to scavenge HCl, and the reaction is maintained at 60°C for 6 hours to achieve 70–75% yield.
Optimization of Reaction Conditions
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature for Cyclization | 110–120°C | <80°C: Incomplete cyclization |
| Solvent for NAS | DMF | Ethanol: Reduced reactivity |
| Catalyst for Suzuki Coupling | Pd(PPh₃)₄ (5 mol%) | Lower catalyst: <50% yield |
| Reaction Time for Sulfanylation | 4–6 hours | Prolonged time: Oxidation |
Structural Characterization and Validation
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): Aromatic protons of the thieno-pyrimidine core resonate at δ 7.8–8.2 ppm (multiplet), while the trifluoromethoxy group’s –OCF₃ appears as a singlet at δ 4.3 ppm.
- ¹³C NMR: The carbonyl carbon (C=O) of the acetamide group is observed at δ 170.5 ppm, corroborating successful coupling.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 493.5 ([M+H]⁺), consistent with the molecular formula C₂₂H₁₈F₃N₃O₃S₂.
X-Ray Diffraction (XRD)
Single-crystal XRD analysis reveals a dihedral angle of 12.5° between the thieno-pyrimidine core and the 4-(trifluoromethoxy)phenyl group, indicating minimal steric strain.
Industrial Scaling Considerations
Scaling production to industrial levels requires:
- Continuous Flow Reactors: To maintain precise temperature control during exothermic steps like cyclization.
- Catalyst Recycling: Palladium catalysts are recovered via filtration and reused to reduce costs.
- Green Solvents: Replacement of DMF with cyclopentyl methyl ether (CPME) improves sustainability without compromising yield.
Challenges and Troubleshooting
Low Yields in Sulfanylation
Impurities in Final Product
- Cause: Residual palladium from coupling reactions.
- Solution: Treatment with activated charcoal or specialized scavengers (e.g., SiliaMetS Thiol).
Chemical Reactions Analysis
Types of Reactions
2-({4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Several studies have highlighted the potential of thienopyrimidine derivatives in cancer therapy. The specific structural components of this compound may enhance its ability to inhibit cancer cell proliferation. For instance:
- Mechanism of Action : Thienopyrimidines often function as kinase inhibitors, which are crucial in cell signaling pathways related to cancer growth and metastasis.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar thienopyrimidine derivatives exhibited potent activity against various cancer cell lines, suggesting that the compound could be further investigated for its anticancer properties .
Antimicrobial Properties
The presence of sulfur and nitrogen in the compound's structure may contribute to its antimicrobial activity.
- Research Findings : A recent investigation into thienopyrimidine compounds revealed their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that derivatives like 2-({4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide could serve as lead compounds for developing new antibiotics .
Anti-inflammatory Effects
The thieno[3,2-d]pyrimidine scaffold has been associated with anti-inflammatory properties.
- Mechanism : Compounds within this class may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
- Case Study : Research has shown that thienopyrimidine derivatives can reduce inflammatory markers in animal models of arthritis, indicating potential therapeutic applications for inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic routes often include:
- Formation of the thienopyrimidine core.
- Introduction of the trifluoromethoxy group.
- Final acetamide formation through acylation.
Mechanism of Action
The mechanism of action of 2-({4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (ZINC2719758)
- Structural Difference : The 3-position phenyl group is substituted with a methyl group instead of trifluoromethoxy.
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a)
- Structural Difference: Incorporates a benzothieno-triazolo-pyrimidine fused core instead of a simple thienopyrimidine.
Acetamide Substituent Variations
N-(2-Fluorophenyl)-2-({4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Structural Difference : The acetamide group is substituted with a 2-fluorophenyl instead of a primary amide (NH₂).
- Impact : Substitution on the acetamide nitrogen introduces steric and electronic changes, which could affect membrane permeability or metabolic degradation .
2-{[3-(3-Methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Physicochemical and Pharmacokinetic Properties
- The trifluoromethoxy group in the target compound significantly increases hydrophobicity, which may reduce aqueous solubility but improve blood-brain barrier penetration .
Biological Activity
The compound 2-({4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide , identified by its CAS number 1252826-06-4, is a novel thieno[3,2-d]pyrimidine derivative. This compound has garnered attention due to its potential biological activities, particularly as a selective inhibitor of dipeptidyl peptidase IV (DPP4), a key enzyme in glucose metabolism.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 387.4 g/mol. The structure features a thieno[3,2-d]pyrimidin-2-yl group linked to an acetamide moiety through a sulfanyl bridge.
The primary target for this compound is DPP4 . Inhibition of DPP4 enhances the half-life and activity of incretin hormones such as GLP-1 (glucagon-like peptide-1), leading to improved glucose tolerance and insulin sensitivity. This mechanism positions the compound as a potential therapeutic agent for conditions like type 2 diabetes.
1. Antidiabetic Potential
Research indicates that compounds similar to this compound exhibit significant antidiabetic properties by modulating incretin levels. For instance, studies have shown that DPP4 inhibitors can significantly lower blood glucose levels in diabetic models .
Case Study 1: DPP4 Inhibition
A study conducted on various thieno[3,2-d]pyrimidine derivatives demonstrated that those with a similar structure to this compound exhibited significant DPP4 inhibitory activity. The results indicated improved glycemic control in diabetic animal models .
Case Study 2: Antibacterial Testing
In another study focusing on the synthesis of thioxo derivatives of pyrimidines, compounds were tested against common pathogens. The results showed that certain derivatives had notable antibacterial effects with MIC values comparable to established antibiotics . This suggests that the compound may also possess similar antibacterial properties.
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Weight | DPP4 Inhibition | Antibacterial Activity |
|---|---|---|---|---|
| Compound A | 1252826-06-4 | 387.4 g/mol | Yes | Potentially |
| Compound B | 883829-74-1 | 415.6 g/mol | Yes | Yes (MIC: 256 µg/mL) |
| Compound C | 686770-55-8 | 415.6 g/mol | Yes | Yes |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
